Scientific Field: This research falls under the field of Organic Chemistry and Crystallography .
Summary of the Application: The compound 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is synthesized from 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea . This compound is a derivative of quinazolinone, which is a building unit of nearly 150 naturally occurring alkaloids isolated from microorganisms, plants, and animals .
Methods of Application: The base catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in the presence of N,N-dimethyl formamide (DMF) afforded the 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one by an intramolecular nucleophilic substitution SNAr mechanism .
Results or Outcomes: The structure of the synthesized compound was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction data .
Scientific Field: This research is in the field of Medicinal Chemistry .
Summary of the Application: A series of new derivatives of 1,2,4-triazole with the character of Schiff bases, derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were designed and synthesized .
Summary of the Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Scientific Field: This compound is used in the field of Chemical Synthesis .
Summary of the Application: 3-Fluorophenylhydrazine hydrochloride is a chemical reagent used in various chemical synthesis processes .
1-(3-Fluorophenyl)-2-phenylethanone has the molecular formula C15H13FO and a molecular weight of approximately 232.26 g/mol. The structure consists of a central carbonyl group (C=O) flanked by two phenyl groups, one of which has a fluorine substituent in the meta position. This substitution can affect the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets.
Several methods exist for synthesizing 1-(3-Fluorophenyl)-2-phenylethanone:
1-(3-Fluorophenyl)-2-phenylethanone has potential applications in:
Several compounds share structural similarities with 1-(3-Fluorophenyl)-2-phenylethanone. Here are some examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-Fluorophenyl)-1-phenylethanone | C15H13F | Similar structure but different positioning |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C15H13ClF | Contains chlorine instead of fluorine |
| 1-(4-Fluorophenyl)-2-phenylethanone | C15H13F | Different fluorine position |
The uniqueness of 1-(3-Fluorophenyl)-2-phenylethanone lies primarily in its specific substitution pattern and the resulting electronic effects imparted by the meta-positioned fluorine atom. This can lead to distinct reactivity profiles compared to other halogenated phenylethanones.
The compound’s systematic name follows IUPAC nomenclature conventions, emphasizing the positions of substituents. The ketone functional group is located at the ethanone bridge connecting the two aryl groups. The fluorine atom is attached to the third carbon of the phenyl ring, creating a meta-substituted derivative. Structural analogs include 4-fluorobenzophenone (CAS 347-84-2) and 2-fluoroacetophenone, which differ in fluorine placement and functional group arrangements.
1-(3-Fluorophenyl)-2-phenylethanone emerged as a subject of interest during the development of fluorinated aromatic compounds in the late 20th century. Early studies focused on synthesizing fluorinated ketones as intermediates for pharmaceuticals and agrochemicals. Key advancements include the introduction of transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-couplings, which enabled efficient synthesis of fluorinated biphenyl systems. The compound’s role as a precursor in synthesizing complex molecules, including impurities of atorvastatin (a statin medication), underscores its utility in medicinal chemistry.
Fluorine’s unique electronic properties—its electronegativity and ability to participate in hydrogen bonding—make 1-(3-fluorophenyl)-2-phenylethanone valuable for studying fluorinated aromatic systems. Its meta-fluorinated structure influences reactivity in electrophilic substitution and cross-coupling reactions, offering insights into regioselectivity and reaction mechanisms. Additionally, the compound serves as a model for understanding how fluorine substitution affects metabolic stability and bioavailability in drug design.
Friedel-Crafts acylation represents one of the most fundamental and widely employed methods for the synthesis of aromatic ketones, including 1-(3-fluorophenyl)-2-phenylethanone. This reaction involves the electrophilic attack of an acylium ion on an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride [4] [5].
The preparation of phenylacetyl chloride, a key acyl chloride reagent, can be achieved through several established protocols. The reaction of phenylacetic acid with phosphorus trichloride provides an efficient route to phenylacetyl chloride, as documented in systematic studies of acid chloride synthesis [6]. Alternative methods employ oxalyl chloride as the chlorinating agent, which typically yields phenylacetyl chloride in good efficiency, although some decomposition may occur due to the inherent instability of this particular acyl chloride [7].
The Friedel-Crafts acylation mechanism proceeds through a well-characterized four-step process. Initially, the Lewis acid catalyst forms a complex with the acyl halide, facilitating the departure of the halide ion and generating the resonance-stabilized acylium ion. This electrophilic species then attacks the aromatic ring, temporarily disrupting aromaticity to form an intermediate complex. Subsequent deprotonation restores aromaticity while regenerating the catalyst [4] [5].
For fluorinated aromatic substrates, the electronic effects of the fluorine substituent significantly influence the reaction outcome. The meta-fluorine substituent in 3-fluorobenzene exhibits a moderately deactivating effect due to its electron-withdrawing inductive properties, while simultaneously providing some activating resonance donation [8]. This electronic balance affects both the regioselectivity and reaction rate of the acylation process.
Table 1: Friedel-Crafts Acylation Conditions for Fluorinated Aromatics
| Substrate | Acyl Chloride | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Fluorobenzene | Phenylacetyl chloride | Aluminum chloride | 60 | 0.5 | 75-85 |
| 3-Fluorobenzene | Benzoyl chloride | Aluminum chloride | 60 | 1.0 | 80-90 |
| Fluorobenzene | Acetyl chloride | Aluminum chloride | 25-60 | 2-4 | 70-80 |
The reaction conditions typically require careful temperature control to prevent over-acylation and side reactions. The use of excess aluminum chloride (typically 1.2-1.5 equivalents) ensures complete complexation of the acyl chloride and facilitates efficient acylium ion formation [5].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds in fluorinated aromatic systems. Palladium-catalyzed Suzuki-Miyaura coupling reactions represent particularly versatile approaches for accessing fluorinated biaryl compounds and related structures [9] [10].
The Suzuki coupling of fluorinated aryl halides with phenylboronic acid derivatives provides an efficient route to fluorinated biphenyl systems, which can serve as precursors to the target ketone through subsequent acylation or oxidation reactions [11]. Recent advances in catalyst design have significantly improved the efficiency of these transformations, particularly for electron-deficient fluorinated substrates [12].
Mechanistic studies have revealed that fluorinated aryl halides exhibit distinct reactivity patterns compared to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine substituents accelerates the oxidative addition step of the catalytic cycle, while potentially complicating the transmetalation process [13] [14]. Careful optimization of reaction conditions, including base selection and solvent systems, is crucial for achieving high yields with fluorinated substrates.
Table 2: Palladium-Catalyzed Coupling Reactions with Fluorinated Aromatics
| Electrophile | Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Fluorobromobenzene | Phenylboronic acid | 5 | Potassium carbonate | Dioxane/Water | 77-85 |
| 3-Fluoroiodobenzene | Phenylborane pinacol ester | 2 | Cesium carbonate | Toluene | 80-90 |
| 4-Fluorochlorobenzene | Phenylboronic acid | 12.5 | Cesium carbonate | Dioxane/Water | 60-75 |
The development of specialized ligands has proven crucial for achieving high efficiency in fluorinated substrate coupling reactions. Phosphine ligands containing electron-rich aryl groups demonstrate particular effectiveness with polyfluorinated substrates, enabling the synthesis of highly fluorinated biphenyl systems [11]. The choice of base also significantly impacts reaction outcomes, with carbonate bases generally providing superior results compared to hydroxide or alkoxide alternatives.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and improving reaction selectivity. The application of microwave technology to fluorinated compound synthesis offers several advantages, including reduced reaction times, improved yields, and enhanced reaction selectivity [2] [15].
Microwave-assisted Suzuki coupling reactions demonstrate particular effectiveness with fluorinated substrates. The rapid heating achievable under microwave conditions facilitates efficient catalyst activation and accelerates the rate-determining steps of the cross-coupling process [15]. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields.
The synthesis of fluorinated chalcones under microwave conditions has been extensively investigated using both solution-phase and solvent-free protocols. Solvent-free microwave synthesis offers additional environmental benefits by eliminating organic solvents while often providing superior reaction outcomes [2]. The use of solid-supported catalysts under microwave conditions enables efficient heat transfer and facilitates product isolation.
Table 4: Microwave-Assisted Reaction Optimization
| Reaction Type | Traditional Time | Microwave Time | Traditional Yield (%) | Microwave Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | 4-24 h | 15-60 min | 70-85 | 80-95 |
| Chalcone Formation | 6-12 h | 1.5 h | 65-80 | 75-90 |
| Nucleophilic Substitution | 8-16 h | 30-90 min | 60-75 | 70-85 |
The mechanism of microwave acceleration involves direct coupling of electromagnetic energy with polar molecules and ionic species present in the reaction mixture. This selective heating can create localized high-temperature zones that accelerate bond formation and breaking processes [2]. The rapid heating rates achievable under microwave conditions can also suppress competing side reactions, leading to improved product selectivity.
The development of environmentally sustainable synthetic methodologies has become increasingly important in fluorinated compound synthesis. Traditional fluorination methods often employ toxic reagents and generate hazardous waste streams, necessitating the development of greener alternatives [16] [1].
Recent advances in green fluorination chemistry include the development of safer fluorinating reagents and reaction conditions. The use of potassium fluoride in mechanochemical processes represents a significant advancement, as it eliminates the need for toxic solvents such as dimethyl sulfoxide and operates under ambient conditions [3] [17]. This approach significantly reduces the environmental impact of fluorination processes while maintaining high synthetic efficiency.
Fluorous chemistry approaches offer additional advantages for sustainable fluorinated compound synthesis. The use of fluorous solvents enables efficient catalyst and product separation through fluorous-organic phase separation. This approach facilitates catalyst recycling and reduces waste generation [16]. The implementation of fluorous biphasic systems allows reactions to proceed under homogeneous conditions at elevated temperatures while enabling easy separation upon cooling.
Table 5: Environmental Impact Comparison of Fluorination Methods
| Method | Solvent Requirements | Energy Input | Waste Generation | E-Factor |
|---|---|---|---|---|
| Traditional Solution-Phase | High (toxic solvents) | Moderate | High | 15-25 |
| Mechanochemical | None | Low | Low | 3-8 |
| Fluorous Biphasic | Moderate (recoverable) | Moderate | Moderate | 8-15 |
The development of novel fluorinating reagents has focused on reducing toxicity while maintaining synthetic utility. The synthesis of sulfonyl fluorides using environmentally benign conditions demonstrates the potential for green fluorination chemistry [17] [18]. These methods employ readily available starting materials and generate only non-toxic inorganic salts as byproducts.